molecular formula C20H26BNO5 B8208222 2-Methoxy-3-[(4-methoxyphenyl)methoxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Methoxy-3-[(4-methoxyphenyl)methoxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B8208222
M. Wt: 371.2 g/mol
InChI Key: FEKWGMSARFKDRP-UHFFFAOYSA-N
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Description

2-Methoxy-3-[(4-methoxyphenyl)methoxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with methoxy and boronic ester groups. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[(4-methoxyphenyl)methoxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be achieved through a multi-step process. One common method involves the reaction of 2-methoxypyridine with 4-methoxybenzyl chloride in the presence of a base to form the intermediate 2-methoxy-3-[(4-methoxyphenyl)methoxy]pyridine. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[(4-methoxyphenyl)methoxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-3-[(4-methoxyphenyl)methoxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[(4-methoxyphenyl)methoxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-[(4-methoxyphenyl)methoxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a pyridine ring and boronic ester group, which provides distinct reactivity and versatility in organic synthesis. Its methoxy substituents also offer additional sites for functionalization, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-methoxy-3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO5/c1-19(2)20(3,4)27-21(26-19)15-11-17(18(24-6)22-12-15)25-13-14-7-9-16(23-5)10-8-14/h7-12H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKWGMSARFKDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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